1-Chloro-2-(difluoromethoxy)-5-fluoro-4-nitro-benzene
Description
1-Chloro-2-(difluoromethoxy)-5-fluoro-4-nitro-benzene (CAS: 1404194-91-7) is a halogenated nitrobenzene derivative with a molecular formula C₇H₄ClF₃NO₃ and a molecular weight of 233.56 g/mol . Its structure features:
- Chlorine at position 1,
- Difluoromethoxy (-OCF₂) at position 2,
- Fluorine at position 5,
- Nitro (-NO₂) at position 4.
This compound is primarily used as an intermediate in pharmaceuticals and agrochemicals due to its electron-withdrawing substituents, which enhance reactivity in nucleophilic substitution reactions .
Properties
IUPAC Name |
1-chloro-2-(difluoromethoxy)-5-fluoro-4-nitrobenzene | |
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C7H3ClF3NO3/c8-3-1-4(9)5(12(13)14)2-6(3)15-7(10)11/h1-2,7H | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
INFPUXZKLSEHRC-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=C(C(=CC(=C1OC(F)F)Cl)F)[N+](=O)[O-] | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C7H3ClF3NO3 | |
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
241.55 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
The synthesis of 1-Chloro-2-(difluoromethoxy)-5-fluoro-4-nitro-benzene typically involves multiple steps, starting from simpler aromatic compounds. One common synthetic route involves the nitration of a difluoromethoxy-substituted benzene derivative, followed by chlorination and fluorination reactions. Industrial production methods may utilize catalytic processes and optimized reaction conditions to achieve high yields and purity.
Chemical Reactions Analysis
1-Chloro-2-(difluoromethoxy)-5-fluoro-4-nitro-benzene undergoes various chemical reactions, including:
Oxidation: This compound can be oxidized under specific conditions to form corresponding oxides.
Reduction: Reduction reactions can convert the nitro group to an amine group.
Substitution: The chlorine atom can be substituted by other nucleophiles in the presence of suitable catalysts. Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like hydrogen gas with a palladium catalyst, and nucleophiles like sodium methoxide. Major products formed from these reactions depend on the specific conditions and reagents used.
Scientific Research Applications
1-Chloro-2-(difluoromethoxy)-5-fluoro-4-nitro-benzene has several scientific research applications:
Chemistry: It is used as an intermediate in the synthesis of more complex organic molecules.
Biology: Researchers study its interactions with biological molecules to understand its potential as a pharmaceutical agent.
Medicine: It may be investigated for its potential therapeutic effects, particularly in targeting specific enzymes or receptors.
Industry: This compound can be used in the development of new materials with unique properties, such as advanced polymers or coatings.
Mechanism of Action
The mechanism by which 1-Chloro-2-(difluoromethoxy)-5-fluoro-4-nitro-benzene exerts its effects involves interactions with molecular targets such as enzymes and receptors. The nitro group can participate in redox reactions, while the fluorine atoms may enhance binding affinity to specific targets. The exact pathways involved depend on the specific application and the biological or chemical context.
Comparison with Similar Compounds
Substituent Positioning and Electronic Effects
Key analogs and their substituent configurations are summarized below:
Key Observations :
- Electron-Withdrawing Effects : The presence of -OCF₂ in the target compound increases electron withdrawal compared to simple fluoro or methoxy groups, accelerating reactions like nucleophilic aromatic substitution (SNAr) .
- Steric Considerations : Bulky substituents (e.g., -OCF₂Cl in CAS 1417569-92-6) reduce reaction rates in sterically demanding environments .
Reactivity and Stability
- Nitro Group Reduction : Analogous nitrobenzenes (e.g., 4-(substituted)-5-fluorobenzene-1,2-diamine derivatives) are reduced using SnCl₂·2H₂O under reflux, yielding unstable diamines for further functionalization . The target compound’s nitro group is similarly reactive but stabilized by the electron-deficient aromatic ring.
- Oxidative Stability : Difluoromethoxy groups exhibit greater resistance to oxidative degradation compared to methoxy (-OCH₃) groups, as seen in pantoprazole synthesis .
Biological Activity
1-Chloro-2-(difluoromethoxy)-5-fluoro-4-nitro-benzene, with CAS number 106969-10-2, is a synthetic organic compound that has garnered interest due to its potential biological activities. This article explores its biological properties, including toxicity, mutagenicity, and other relevant effects based on diverse research findings.
- Molecular Formula : C7H3ClF3NO3
- Molecular Weight : 241.55 g/mol
- Purity : Typically around 95% in research applications .
Acute Toxicity
Acute toxicity studies have indicated that this compound exhibits significant harmful effects. The LD50 (lethal dose for 50% of the population) in male and female Sprague-Dawley rats has been reported at approximately 560 mg/kg body weight . Symptoms of intoxication include reduced activity, ocular discharge, and gastrointestinal inflammation, with death occurring within a few days after exposure.
Mutagenicity and Genotoxicity
Research has shown that this compound may possess mutagenic properties. It has demonstrated weak mutagenic activity in bacterial test systems but not in mammalian cell tests. Specifically, it induced increased rates of Sister Chromatid Exchanges in vitro, suggesting a potential clastogenic effect . However, the biological relevance of these findings remains unclear.
Carcinogenic Potential
There is a concern regarding the carcinogenic potential of this compound. Studies indicate that it induced tumors in various organs of rats and in the liver of mice, although methodological deficiencies in some studies limit the conclusiveness of these findings .
Pharmacokinetics
The absorption of this compound occurs via multiple routes: dermal, gastrointestinal, and respiratory. In rat studies, approximately 80% absorption was noted following oral administration . Excretion studies showed that adult rats excreted about 71-74% of the administered dose in urine within 96 hours, indicating significant metabolic processing.
Case Study 1: Reproductive Toxicity
A specific study on reproductive toxicity using the NTP continuous breeding protocol revealed no reproductive toxicity in Swiss CD-1 mice following oral treatment despite significant changes in liver and spleen weights . This suggests that while systemic toxicity is evident, reproductive effects may vary based on species and exposure conditions.
Case Study 2: Long-term Exposure Effects
In a long-term inhalation study with F344/N rats and B6C3F1 mice over a period of 13 weeks, only male subjects exhibited reproductive organ effects. The lowest observed adverse effect level (LOAEL) was determined to be around 1.1 ppm (7 mg/m³) for systemic effects .
Summary Table of Biological Activities
| Biological Activity | Findings |
|---|---|
| Acute Toxicity (LD50) | ~560 mg/kg (rats) |
| Mutagenicity | Weakly mutagenic in bacterial systems |
| Genotoxicity | Induces Sister Chromatid Exchanges |
| Carcinogenic Potential | Tumors observed in multiple organs |
| Reproductive Toxicity | No significant effects noted in specific strains |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
